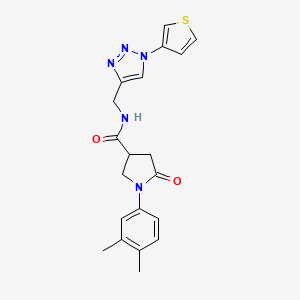
N-(4-(2-((2-(メチルチオ)フェニル)アミノ)-2-オキソエチル)チアゾール-2-イル)-2-オキソ-1,2-ジヒドロピリジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic molecule known for its unique properties. This compound finds its significance in various fields, including chemistry, biology, and medicine, owing to its multifunctional groups and the versatility they offer in reactions and applications.
科学的研究の応用
Chemistry
Reagents: : Useful as intermediates in the synthesis of more complex molecules.
Catalysts: : Potential application in catalysis owing to the thiazole and pyridine rings.
Biology
Enzyme Inhibition: : Studied for its role in inhibiting specific enzymes.
Bioactivity: : Exploration of its antimicrobial and antiviral properties.
Medicine
Drug Development: : Potential lead compound in the development of therapeutic agents.
Pharmacokinetics: : Research into its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Materials Science: : Application in the development of new materials with specific properties.
Agrochemicals: : Possible use in the formulation of new pesticides or herbicides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be achieved through several routes:
Step 1: : Preparation of 2-(methylthio)phenylamine via methylation of thiophenol.
Step 2: : Formation of the intermediate by reacting 2-(methylthio)phenylamine with ethyl 2-bromoacetate under basic conditions to yield N-(2-(2-(methylthio)phenylamino)-2-oxoethyl)amide.
Step 3: : Cyclization with thioamide to form the thiazole ring.
Step 4: : Incorporation of the pyridine ring by coupling with 2-oxo-1,2-dihydropyridine-3-carboxylic acid.
Industrial Production Methods
Industrial methods typically involve optimized conditions for large-scale production. These may include:
Catalysts: : Use of suitable catalysts to increase reaction efficiency and yield.
Temperature Control: : Maintaining optimal temperatures to favor desired reactions and prevent side reactions.
Purification: : Advanced purification techniques to achieve high purity levels, such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: : Oxidative transformation of the methylthio group to sulfone under specific oxidizing agents.
Reduction: : Reduction of the carboxamide to amine under hydrogenation conditions.
Substitution: : Electrophilic aromatic substitution reactions, particularly at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: : Using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction: : Utilizing hydrogen gas with a palladium on carbon catalyst.
Substitution: : Halogens (like Br2, Cl2) in the presence of catalysts such as iron or aluminum chloride.
Major Products Formed
Oxidation: : Conversion of the methylthio group to sulfoxide and sulfone derivatives.
Reduction: : Formation of primary amines from the carboxamide.
Substitution: : Various halogenated derivatives depending on the halogen used.
作用機序
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. Its multifaceted structure allows for interaction with different biological molecules, influencing various cellular processes.
類似化合物との比較
N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups and structural motifs. Similar compounds include:
N-(4-(2-(phenylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide: : Lacks the methylthio group, affecting its reactivity and applications.
N-(4-(2-((2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide: : Variation in the methyl group position on the phenyl ring influences its chemical behavior.
The distinct functionalities and their spatial arrangements in N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide make it a unique compound with diverse applications and significant scientific interest.
特性
IUPAC Name |
N-[4-[2-(2-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c1-26-14-7-3-2-6-13(14)21-15(23)9-11-10-27-18(20-11)22-17(25)12-5-4-8-19-16(12)24/h2-8,10H,9H2,1H3,(H,19,24)(H,21,23)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIGAVUIPHUZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(diethylamino)-2-methylphenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2434363.png)
![1-(4-fluorophenyl)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}cyclopropane-1-carboxamide](/img/structure/B2434365.png)
![(Z)-3-[4-[Benzyl(ethyl)amino]phenyl]-2-cyano-N-octylprop-2-enamide](/img/structure/B2434366.png)

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2434373.png)

![N-(4-bromophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2434377.png)

![3-ethyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2434379.png)
![2-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2434380.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2434381.png)

![3-{1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-1-(2-fluorophenyl)-3-methylurea](/img/structure/B2434384.png)
![N-(2-fluorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2434385.png)
